C-Terminal Amidation Eliminates Stability Defect and Restores In Vivo Nasal Permeation Enhancement: Pep1 (FCIGRL-NH2) vs. AT1002 (H-FCIGRL-OH) Head-to-Head Comparison
In a direct head-to-head study, the parent peptide AT1002 (H-FCIGRL-OH) demonstrated no significant increase in mannitol absorption following intranasal administration in rats compared to mannitol alone, attributable to pH-dependent instability under physiological conditions. In contrast, the C-terminal amidated analog Pep1 (FCIGRL-NH2) increased the area under the plasma concentration–time curve (AUC₀–₃₆₀ min) by 3.63-fold and peak plasma concentration (Cmax) by 2.68-fold over the mannitol-only control [1]. This demonstrates that terminal modification fundamentally alters in vivo functionality, and that unmodified AT1002 may not perform adequately in nasal delivery applications.
| Evidence Dimension | In vivo nasal absorption enhancement of mannitol (AUC and Cmax) |
|---|---|
| Target Compound Data | Pep1 (FCIGRL-NH2): AUC 22.08±3.54 min·ng/mL (3.63-fold increase vs. control); Cmax 82.06±12.10 pg/mL (2.68-fold increase vs. control) |
| Comparator Or Baseline | AT1002 (H-FCIGRL-OH): No significant increase over mannitol-alone control (AUC 6.08±1.33 min·ng/mL; Cmax 30.58±6.02 pg/mL) |
| Quantified Difference | Pep1: 3.63-fold AUC increase; AT1002: 1.0-fold (no significant increase) |
| Conditions | Intranasal administration in Sprague Dawley rats; mannitol (20 μCi/kg) co-administered with peptide (2.5 mg/kg for Pep1; 5 mg/kg for AT1002); plasma sampled over 360 minutes |
Why This Matters
Procurement of the correct molecular form (C-terminal amidated analog) is essential for nasal drug delivery applications; the unmodified AT1002 peptide fails to enhance permeation in vivo due to stability limitations.
- [1] Song KH, et al. Paracellular permeation-enhancing effect of AT1002 C-terminal amidation in nasal delivery. Drug Des Devel Ther. 2015 Mar 27;9:1815-23. doi: 10.2147/DDDT.S79383. PMID: 25848218; PMCID: PMC4383222. Table 1. View Source
